o-Hydroxyphenyl carbamate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
35580-87-1 |
|---|---|
Molecular Formula |
C7H7NO3 |
Molecular Weight |
153.14 g/mol |
IUPAC Name |
(2-hydroxyphenyl) carbamate |
InChI |
InChI=1S/C7H7NO3/c8-7(10)11-6-4-2-1-3-5(6)9/h1-4,9H,(H2,8,10) |
InChI Key |
BIHORWRPXKVBIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)O)OC(=O)N |
Origin of Product |
United States |
Derivatization and Structural Modification Strategies for O Hydroxyphenyl Carbamate
O-Substitution and Etherification of the Phenolic Hydroxyl Group
The phenolic hydroxyl group of o-hydroxyphenyl carbamate (B1207046) is a prime target for O-substitution and etherification reactions. These modifications can significantly alter the molecule's electronic and steric properties.
One common strategy involves the reaction of the parent carbamate with various alkyl or aryl halides in the presence of a base. For instance, a series of O-substituted carbamates have been synthesized by treating N-(4-hydroxyphenyl)-N-methyl-O-phenyl carbamate with different alkyl/aryl halides using lithium hydride as the base. ajphs.com This approach allows for the introduction of a wide range of functionalities, leading to derivatives with tailored biological activities. ajphs.com
Brønsted acid-catalyzed dehydrative substitution reactions provide another avenue for C-O bond formation. nih.gov This method is considered a sustainable approach to organic synthesis. nih.gov For example, alkenes containing an o-hydroxyphenyl group can undergo cyclization when reacted with electron-rich arenes, resulting in the formation of trifluoromethyl-substituted chromenes in high yields. nih.gov
The table below summarizes examples of O-substituted and etherified derivatives of hydroxyphenyl carbamates and the synthetic methods employed.
| Derivative Name | Starting Materials | Reagents and Conditions | Reference |
| N-(4-benzoxyphenyl)-N-methyl-O-phenyl carbamate | N-(4-hydroxyphenyl)-N-methyl-O-phenyl carbamate, Benzyl halide | Lithium hydride | ajphs.com |
| N-[4-(2-chlorobenzoxy)phenyl]-N-methyl-O-phenyl carbamate | N-(4-hydroxyphenyl)-N-methyl-O-phenyl carbamate, 2-chlorobenzyl halide | Lithium hydride | ajphs.com |
| N-[4-(4-chlorobenzoxy)phenyl]-N-methyl-O-phenyl carbamate | N-(4-hydroxyphenyl)-N-methyl-O-phenyl carbamate, 4-chlorobenzyl halide | Lithium hydride | ajphs.com |
| Trifluoromethyl substituted chromenes | Alkenes with o-hydroxyphenyl group, electron-rich arenes | Triflic acid in HFIP | nih.gov |
N-Functionalization of the Carbamate Nitrogen
Functionalization at the carbamate nitrogen atom offers another route to structural diversity. N-alkylation and N-arylation can introduce new substituents that influence the compound's biological and chemical characteristics.
Electrochemical methods, such as the Shono-type anodic oxidation, have been employed for the functionalization of the α-position adjacent to the nitrogen atom in heterocyclic systems. rsc.org This reaction proceeds through the formation of an N-carbamoyl iminium ion, which can then be trapped by a nucleophile. rsc.org
Another approach involves the in situ formation of N-substituted carbamoyl (B1232498) chlorides from amines, which are then reacted with phenols. organic-chemistry.org This one-pot procedure is versatile and efficient for synthesizing a variety of substituted O-aryl carbamates. organic-chemistry.org The reaction is often carried out at elevated temperatures with a base like pyridine. organic-chemistry.org
The following table details examples of N-functionalized carbamate derivatives.
| Derivative Class | Synthetic Method | Key Features | Reference |
| α-functionalized N-carbamate heterocycles | Shono-type anodic oxidation | Forms an N-carbamoyl iminium ion intermediate | rsc.org |
| Substituted O-aryl carbamates | In situ formation of N-substituted carbamoyl chlorides | One-pot procedure, uses amines and phenols | organic-chemistry.org |
Introduction of Substituted Alkyl/Aryl Moieties on the Carbamate Oxygen
The introduction of substituted alkyl or aryl groups on the carbamate oxygen is a key strategy for modifying the properties of o-hydroxyphenyl carbamate. This can be achieved through various synthetic routes.
One method involves the reaction of an appropriate amine with a chloroformate. For example, aryl N-[ω-(6-fluoroindol-1-yl)alkyl]carbamates have been synthesized by reacting the corresponding amine with phenyl chloroformate. acs.org This allows for the introduction of a long alkyl chain with a terminal functional group.
A versatile one-pot synthesis for O-aryl carbamates involves the in situ generation of N-substituted carbamoyl chlorides from amines and their subsequent reaction with phenols. organic-chemistry.orgorganic-chemistry.org This method avoids the handling of sensitive carbamoyl chloride intermediates and is adaptable to a wide range of starting materials. organic-chemistry.org
The table below provides examples of derivatives with substitutions on the carbamate oxygen.
| Derivative | Synthetic Approach | Starting Materials | Reference |
| Aryl N-[ω-(6-fluoroindol-1-yl)alkyl]carbamates | Reaction with phenyl chloroformate | 1-(8-aminooctyl)-6-fluoroindole, Phenyl chloroformate | acs.org |
| Various O-aryl carbamates | One-pot synthesis via in situ carbamoyl chloride formation | Various amines and phenols | organic-chemistry.org |
| O-phenyl-N-aryl carbamates | Reaction with phenyl chloroformate | Phenyl chloroformate, Aromatic amines | researchgate.net |
Development of Novel Carbamate Derivatives via Intermolecular and Intramolecular Cyclizations
Cyclization reactions involving the this compound scaffold can lead to the formation of novel heterocyclic structures, such as benzoxazolinones and benzoxazinones. These reactions can proceed through either intermolecular or intramolecular pathways.
Intramolecular cyclization of phenyl N-(o-hydroxyphenyl)carbamate to form benzoxazolinone is a well-studied reaction that occurs readily in aqueous solution. researchgate.netrsc.org The reaction is facilitated by the ionization of the neighboring phenolic hydroxyl group, which acts as an internal nucleophile. rsc.org The rate of this cyclization is sensitive to substituents on the N-aryl ring. rsc.org
The synthesis of 4H-1,3-benzoxazin-2(3H)-ones can be achieved through the thermal cyclization of substituted phenyl N-(2-hydroxybenzyl)carbamates in aprotic solvents like dioxane or toluene (B28343). cas.cz The rate of this reaction is significantly accelerated by electron-withdrawing substituents on the leaving phenoxy group. cas.cz
Intermolecular reactions have also been explored. For instance, rhodium-catalyzed 1,2-carboamination of alkynes with N-phenoxyacetamides can produce o-hydroxyphenyl substituted enamides. snnu.edu.cn
The table below highlights different cyclization strategies.
| Product Class | Reaction Type | Key Features | Reference |
| Benzoxazolinone | Intramolecular cyclization | Nucleophilic attack by the ionized phenoxy group | rsc.org |
| 4H-1,3-Benzoxazin-2(3H)-ones | Intramolecular thermal cyclization | Accelerated by electron-withdrawing groups on the leaving phenoxy group | cas.cz |
| o-hydroxyphenyl substituted enamides | Intermolecular carboamination | Rhodium-catalyzed reaction of alkynes with N-phenoxyacetamides | snnu.edu.cn |
| Chromone derivatives | Intramolecular cyclization/annulation | Reaction of o-hydroxyaryl enaminones with diazonium salts | mdpi.com |
Bioconjugation and Chemoselective Tagging Strategies Utilizing o-Hydroxyphenyl Moieties
Bioconjugation is the process of covalently linking two or more molecules, where at least one is a biomolecule. thermofisher.com The o-hydroxyphenyl moiety can be utilized in chemoselective tagging strategies for bioconjugation.
One approach involves the use of phenyl-1,2,4-triazoline-3,5-diones (PTADs) for the chemoselective bioconjugation of tyrosine residues in proteins. mdpi.com This reaction is attractive due to its chemoselectivity, tolerance to a wide pH range, and rapid reaction rate. mdpi.com
Another strategy is the "catch and photorelease" method, which combines an alkyne-azide cycloaddition with a subsequent photochemical release of the resulting triazole moiety. researchgate.net This allows for the connection and subsequent splitting of two molecules. researchgate.net
The development of chemoselective reactions that are fast, catalyst-free, and compatible with existing conjugation methods is an active area of research. nih.gov For example, the site-specific incorporation of 5-hydroxytryptophan (B29612) into proteins allows for subsequent labeling via a rapid azo-coupling reaction. nih.gov
The table below summarizes various bioconjugation and tagging strategies.
| Strategy | Key Reagents/Moieties | Target Biomolecule/Residue | Reference |
| PTAD-based bioconjugation | Phenyl-1,2,4-triazoline-3,5-diones (PTADs) | Tyrosine residues | mdpi.com |
| 'Catch and photorelease' | p-hydroxyphenacyl azide, alkyne derivatives | General biomolecules | researchgate.net |
| Azo-coupling reaction | Diazonium salts | 5-hydroxytryptophan residues | nih.gov |
Mechanistic Investigations of O Hydroxyphenyl Carbamate Reactivity and Transformation
Reaction Mechanisms in Synthetic Transformations
The synthesis of o-hydroxyphenyl carbamate (B1207046), like other carbamates, is fundamentally governed by the principles of nucleophilic acyl substitution. This class of reactions involves a nucleophilic attack on the electrophilic carbonyl carbon of a carboxylic acid derivative, leading to the substitution of a leaving group.
Nucleophilic acyl substitution is a two-step mechanism, often referred to as an addition-elimination mechanism. masterorganicchemistry.comvanderbilt.edu The reaction is initiated by the attack of a nucleophile on the carbonyl carbon, which breaks the pi bond of the carbonyl group and forms a tetrahedral intermediate. youtube.comyoutube.com In the second step, the tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the leaving group. vanderbilt.edulibretexts.org
For the formation of an aryl carbamate such as o-hydroxyphenyl carbamate, the nucleophile is the phenolic hydroxyl group. Common synthetic routes involving this mechanism include:
Reaction with Isocyanates: The hydroxyl group of a phenol (B47542) attacks the electrophilic carbon of an isocyanate (R-N=C=O). This is a common method for producing N-substituted carbamates. wikipedia.orgnih.gov
Reaction with Carbamoyl (B1232498) Chlorides: A phenol can react with a carbamoyl chloride (R₂NC(O)Cl), where the chloride ion serves as the leaving group. wikipedia.org
Reaction with Chloroformates: This pathway involves the reaction of a chloroformate ester (R'OC(O)Cl) with an amine. In the context of this compound, this would typically involve a two-step process where the phenol first reacts to form a chloroformate, which then reacts with an amine source. wikipedia.orgresearchgate.net
General Mechanism of Nucleophilic Acyl Substitution
Figure 1. The general two-step addition-elimination mechanism for nucleophilic acyl substitution, resulting in the formation of a tetrahedral intermediate.
Catalysts are frequently employed to enhance the rate and efficiency of carbamate synthesis. These can be broadly categorized as acid, base, or metal catalysts, each influencing the reaction mechanism in a distinct manner.
Acid Catalysis: In the presence of a strong acid, such as a heteropolyacid, the synthesis of primary carbamates from phenols and sodium cyanate (B1221674) can be achieved. The proposed mechanism involves the protonation of sodium cyanate by the acid catalyst to form isocyanic acid in situ. The isocyanic acid is then further activated by protonation, increasing the electrophilicity of its carbonyl carbon. The nucleophilic phenol then attacks this activated intermediate to form the final carbamate product. sciforum.net
Base and Organocatalysis: Tertiary amines are common catalysts for the reaction between alcohols/phenols and isocyanates. researchgate.net The mechanism involves the formation of an activated complex between the catalyst and the isocyanate. Concurrently, the amine can also form a hydrogen-bonded complex with the hydroxyl group of the phenol, increasing its nucleophilicity. These dual roles of the catalyst bring the reactants together in a favorable orientation and lower the activation energy of the reaction. researchgate.net
Metal Catalysis: Transition metals, such as palladium, are also effective catalysts. For instance, PdCl₂ has been used in the synthesis of carbamates from organic azides, carbon monoxide, and alcohols via the in situ formation of an isocyanate. nih.gov Copper-catalyzed cross-coupling reactions have also been developed to form carbamates under mild conditions. organic-chemistry.org These catalysts typically function by activating one of the reactants through coordination, facilitating the nucleophilic attack.
Degradation Mechanisms of this compound
The stability of this compound is finite, and it can undergo degradation through several pathways, including hydrolysis, oxidation, and photochemical transformation.
The hydrolysis of aryl carbamates in alkaline conditions is a well-studied process. For primary and N-monosubstituted carbamates, the dominant mechanism is not a direct attack on the carbonyl carbon (BAc2), but rather an elimination-addition pathway known as the E1cB (Elimination Unimolecular conjugate Base) mechanism. rsc.orgacs.orgrsc.org
The E1cB mechanism proceeds in two key steps:
Deprotonation: A rapid, reversible deprotonation of the nitrogen atom by a base (e.g., hydroxide (B78521) ion) forms the conjugate base of the carbamate. acs.orgnih.gov
Elimination: This is the rate-determining step, involving the unimolecular elimination of the aryloxide (phenolate) leaving group from the conjugate base. This step results in the formation of a highly reactive isocyanate intermediate. rsc.orgrsc.org
Hydrolysis: The isocyanate intermediate is then rapidly attacked by water, leading to the formation of an unstable carbamic acid, which decarboxylates to yield the corresponding amine and carbon dioxide. nih.gov
The rate of this hydrolysis is highly dependent on the nature of the phenolate (B1203915) leaving group. Electron-withdrawing substituents on the phenyl ring stabilize the resulting phenolate anion, making it a better leaving group and thus accelerating the rate of hydrolysis. rsc.org
| Parameter | Finding | Implication for Hydrolysis Mechanism |
|---|---|---|
| pH Dependence | Rate constant is proportional to hydroxide ion concentration up to pH 12. | Supports a base-catalyzed mechanism like E1cB where deprotonation is the initial step. |
| Substituent Effects (Hammett Plot) | A large positive ρ value of +2.86 was observed for substituents on the phenyl leaving group. | Indicates that the rate-determining step involves the development of negative charge on the leaving group (phenolate), consistent with C-O bond cleavage in the E1cB pathway. rsc.org |
| Intermediate Trapping | In specific cases, an ortho-amino group on an N-phenyl ring can intramolecularly trap the isocyanate intermediate. rsc.org | Provides direct evidence for the formation of the proposed isocyanate intermediate. |
Oxidative processes can lead to the degradation of this compound, often involving reactive oxygen species like hydroxyl radicals (•OH). researchgate.net A key transformation in this context is the hydroxylation of the aromatic ring, which is a critical step in the breakdown of many aromatic pollutants. chemistryviews.org
The mechanism of aromatic hydroxylation by powerful oxidants, such as those generated in Fenton reactions or by metal-oxo species, often involves the electrophilic attack of the hydroxylating agent on the electron-rich π system of the benzene (B151609) ring. nih.govfiveable.me This attack forms a transient intermediate, sometimes referred to as a Wheland intermediate, which then loses a proton to yield the hydroxylated product. fiveable.me
In some advanced oxidation processes, a mechanism known as the NIH shift has been observed. During hydroxylation, a substituent (like a hydrogen or methyl group) at the position of attack migrates to an adjacent carbon on the ring instead of being eliminated. chemistryviews.org This provides insight into the formation of specific isomers of hydroxylated products.
Another oxidative pathway involves the reaction with hydroxyl radicals, which can abstract a hydrogen atom from the molecule or add to the aromatic ring, initiating a cascade of reactions that can ultimately lead to ring cleavage and mineralization. researchgate.net
Upon absorption of UV light, this compound can undergo photochemical transformations. The degradation is typically initiated from an electronically excited state of the molecule. nih.gov For aromatic carbamates, photodegradation can proceed through several mechanisms:
Homolytic Cleavage: The primary photochemical event is often the homolytic cleavage (homolysis) of the ester C–O bond. This generates a phenoxyl radical and a carbamoyl radical. nih.gov These radical species are highly reactive and can subsequently abstract hydrogen atoms from the solvent or undergo further reactions. nih.govnih.gov
Photo-Fries Rearrangement: A common pathway for aryl esters and related compounds is the Photo-Fries rearrangement. In this intramolecular process, the carbamoyl group migrates from the oxygen atom to the ortho or para positions of the aromatic ring. This leads to the formation of hydroxybenzamide isomers. nih.govscispace.comuc.pt
The photodecomposition of phenyl-N-methyl carbamate, a close analogue, in solution yields phenol as a major product from cleavage, alongside 2-hydroxy-N-methylbenzamide and 4-hydroxy-N-methylbenzamide as products of the Photo-Fries rearrangement. scispace.com
| Photochemical Process | Key Intermediate(s) | Resulting Product(s) | Reference |
|---|---|---|---|
| Homolytic Cleavage (α and β cleavage) | Phenoxyl radical, Carbamoyl radical | Phenol, Benzene | scispace.com |
| Photo-Fries Rearrangement | Cyclohexadienone intermediate | ortho-Hydroxy-N-methylbenzamide, para-Hydroxy-N-methylbenzamide | nih.govscispace.com |
| Radical Cation Formation | Singlet excited state (S*), Radical cation (S•+) | Leads to phenoxyl radical formation | nih.gov |
Radical Chemistry of o-Hydroxyphenyl Species
The radical chemistry of o-hydroxyphenyl species is a significant area of research, particularly in understanding combustion processes and atmospheric chemistry. The o-hydroxyphenyl radical, an intermediate in the pyrolysis of compounds like dimethoxybenzene, exhibits distinct reactivity, especially in the presence of oxidants. rsc.org
Gas-Phase Reactions of o-Hydroxyphenyl Radical with Oxidants (e.g., O2)
Investigations into the gas-phase reactions of the o-hydroxyphenyl radical with molecular oxygen (O2) have been conducted using time-resolved photoionization mass spectrometry with a synchrotron-based vacuum ultraviolet (VUV) light source. rsc.orgrsc.orgosti.gov These studies were performed in a slow-flow kinetic reactor at a pressure of 4 Torr (533.3 Pa) and across a temperature range of 373 K to 600 K. rsc.orgrsc.orgosti.govunimelb.edu.au
The prevailing reaction mechanism involves the initial addition of O2 to the o-hydroxyphenyl radical, forming an o-hydroxyphenylperoxyl radical intermediate. rsc.orgnih.govuow.edu.au This is followed by a facile 1,5-hydrogen shift within the peroxyl radical. rsc.orgosti.govnih.govsigmaaldrich.com The subsequent elimination of a hydroxyl radical (•OH) leads to the formation of o-benzoquinone. rsc.orgosti.govnih.govuow.edu.ausigmaaldrich.com This mechanistic pathway is analogous to the Waddington mechanism described for β-hydroxyperoxyl radicals. rsc.orgosti.govnih.govuow.edu.ausigmaaldrich.com Quantum chemical calculations have been employed to support these experimental findings. rsc.orgrsc.orgnih.govresearchgate.net
| Temperature (K) | Gas Flow Velocity (m s⁻¹) | Total Gas Flow Density (molecule cm⁻³) |
|---|---|---|
| 373 | 10.1 | 1.0 x 10¹⁷ |
| 500 | 13.5 | 7.7 x 10¹⁶ |
| 600 | 16.2 | 6.4 x 10¹⁶ |
Formation of Key Intermediates (e.g., o-benzoquinone, cyclopentadienone)
Experimental studies have identified two dominant products from the gas-phase reaction of the o-hydroxyphenyl radical with O2: o-benzoquinone and cyclopentadienone. rsc.orgrsc.orgosti.govnih.govsigmaaldrich.com These products were detected via mass spectrometry, with o-benzoquinone corresponding to a mass-to-charge ratio (m/z) of 108 and cyclopentadienone to m/z 80. rsc.orgrsc.orgosti.govresearchgate.net
Further investigation, including ion-trap reactions with distonic o-hydroxyphenyl analogues, confirms that o-benzoquinone is the primary product. rsc.orgrsc.orgosti.govnih.govsigmaaldrich.comresearchgate.net It is concluded that cyclopentadienone is a secondary product that forms from the prompt decomposition of nascent o-benzoquinone through decarbonylation (loss of carbon monoxide, CO). rsc.orgrsc.orgosti.govnih.govuow.edu.auresearchgate.net At higher photon energies (≳9.8 eV), dissociative ionization of o-benzoquinone may also contribute to the signal observed at m/z 80. rsc.orgrsc.orgosti.govresearchgate.net These findings suggest that the oxidation of o-hydroxyphenyl radicals can serve as a source of both •OH and CO in environments such as combustion. osti.govnih.govuow.edu.ausigmaaldrich.com While these are the major products, there are also indications of a minor reaction pathway that produces o-hydroxyphenoxyl radical and atomic oxygen (O(³P)). rsc.org
| Product | Chemical Formula | Mass-to-Charge Ratio (m/z) | Formation Pathway |
|---|---|---|---|
| o-Benzoquinone | C₆H₄O₂ | 108 | Primary product from o-hydroxyphenyl + O₂ |
| Cyclopentadienone | C₅H₄O | 80 | Secondary product from decarbonylation of o-benzoquinone |
Kinetic Studies of Radical Reactions
Kinetic studies have been performed to understand the efficiency of the oxidation of o-hydroxyphenyl radicals. rsc.orgrsc.org These experiments often utilize charge-tagged analogues of the neutral radicals, such as ammonium-tagged o-hydroxyphenyl radical cations, which can be studied using ion-trap mass spectrometry. rsc.orgrsc.orgnih.govresearchgate.net
By comparing the oxidation of these tagged radicals, researchers have determined the reaction efficiencies. For both charge-tagged o-hydroxyphenyl and o-methylphenyl radicals, the reaction efficiencies with O2 were found to be approximately 5%. rsc.orgrsc.orgosti.govnih.govsigmaaldrich.comresearchgate.net This efficiency was observed to be independent of the specific charged substituent attached to the radical. rsc.orgrsc.orgosti.govnih.govsigmaaldrich.comresearchgate.net These kinetic findings provide quantitative insight into the reactivity of the o-hydroxyphenyl radical with molecular oxygen under gas-phase conditions. rsc.orgrsc.org
Advanced Spectroscopic Characterization Methodologies in O Hydroxyphenyl Carbamate Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton (¹H) NMR spectroscopy is a fundamental method for identifying the number and type of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is highly sensitive to its electronic environment, allowing for the differentiation of aromatic, amine (NH₂), and hydroxyl (OH) protons in o-hydroxyphenyl carbamate (B1207046).
The expected ¹H NMR spectrum of o-hydroxyphenyl carbamate would feature distinct signals corresponding to the aromatic protons on the phenyl ring and the protons of the carbamate and hydroxyl groups. The aromatic region would display a complex multiplet pattern due to the ortho-substitution, which breaks the symmetry of the ring. Based on data from analogous compounds like phenyl carbamate and substituted phenyl carbamates, the aromatic protons are expected to resonate between δ 6.8 and 7.5 ppm rsc.org.
The protons can be assigned as follows:
H-6: Being ortho to the electron-donating -OH group and meta to the electron-withdrawing -OC(O)NH₂ group, it would be the most shielded, appearing furthest upfield in the aromatic region.
H-3: Being ortho to the -OC(O)NH₂ group, it would be the most deshielded, appearing furthest downfield.
H-4 and H-5: These protons would have intermediate chemical shifts, appearing as complex multiplets due to coupling with their neighbors.
The protons of the carbamate (-NH₂) and hydroxyl (-OH) groups are expected to appear as broad singlets due to chemical exchange and hydrogen bonding. Their chemical shifts are highly dependent on the solvent and concentration. In a solvent like DMSO-d₆, the -OH proton signal might appear around δ 9.0-10.0 ppm, while the -NH₂ protons could resonate in the range of δ 5.0-7.0 ppm rsc.org.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
|---|---|---|---|
| Ar-H (H3, H4, H5, H6) | 6.8 - 7.5 | Multiplets (m) | Complex pattern due to ortho-substitution. |
| -NH₂ | 5.0 - 7.0 | Broad Singlet (br s) | Shift is solvent and concentration dependent. |
| -OH | 9.0 - 10.0 | Broad Singlet (br s) | Shift is solvent and concentration dependent; typically downfield in DMSO. |
Carbon (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are influenced by the hybridization and the electronegativity of attached atoms. The expected ¹³C NMR spectrum would show seven signals: six for the aromatic carbons and one for the carbamate carbonyl carbon.
Carbonyl Carbon (C=O): This carbon is highly deshielded and is expected to appear significantly downfield, typically in the range of δ 153-158 ppm, as seen in related carbamate structures nih.gov.
Aromatic Carbons (C1-C6): The chemical shifts of the aromatic carbons are influenced by the attached functional groups. The carbon bearing the hydroxyl group (C2) and the carbon bearing the carbamate group (C1) will be shifted downfield due to the electronegativity of the oxygen atoms. Their predicted shifts would be in the range of δ 145-155 ppm. The remaining aromatic carbons would resonate in the typical aromatic region of δ 115-130 ppm rsc.orgnih.gov.
Distortionless Enhancement by Polarization Transfer (DEPT) is a technique used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.
A DEPT-90 experiment would only show signals for the four methine (CH) carbons of the aromatic ring.
A DEPT-135 experiment would show positive signals for the four CH carbons and no signals for the quaternary carbons (C1, C2) or the carbonyl carbon nist.gov. This allows for unambiguous assignment of the protonated carbons in the molecule.
Table 2: Predicted ¹³C NMR and DEPT Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-90 | DEPT-135 |
|---|---|---|---|
| C=O | 153 - 158 | No Signal | No Signal |
| C1 (-O-C=O) | 145 - 150 | No Signal | No Signal |
| C2 (-OH) | 150 - 155 | No Signal | No Signal |
| C3, C4, C5, C6 | 115 - 130 | Positive Signal | Positive Signal |
Two-dimensional (2D) NMR techniques are powerful for establishing the complete molecular structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. rsc.org For this compound, COSY would reveal the connectivity of the aromatic protons, showing cross-peaks between adjacent protons (e.g., H-3 with H-4, H-4 with H-5, H-5 with H-6).
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C coupling). This would definitively link each aromatic proton signal to its corresponding aromatic carbon signal, confirming the assignments made from 1D NMR.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. HMBC is crucial for identifying the connectivity across quaternary carbons. For example, the NH₂ protons would show a correlation to the carbonyl carbon (C=O) and to the aromatic carbon C1. The aromatic proton H-3 would show a correlation to C1 and C2, helping to piece together the entire molecular framework.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals correlations between protons that are close in space, regardless of their bonding connectivity. This can be used to confirm the ortho positioning of the hydroxyl and carbamate groups, as a spatial correlation would be expected between the -OH proton and the H-3 proton.
Mass Spectrometry (MS) Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion (M⁺·) and various fragment ions.
For this compound (Molecular Weight: 153.14 g/mol ), the molecular ion peak would be observed at m/z 153. The fragmentation pattern would be dictated by the stability of the resulting ions and neutral fragments. Key expected fragmentation pathways include:
Loss of the carbamoyl (B1232498) radical (·CONH₂): Cleavage of the ester linkage could lead to the loss of a ·CONH₂ radical (mass = 44), resulting in a fragment ion at m/z 109, corresponding to the 2-hydroxyphenoxy cation.
Loss of isocyanic acid (HNCO): A common fragmentation pathway for carbamates involves rearrangement and loss of neutral isocyanic acid (mass = 43), leading to a fragment corresponding to catechol (1,2-dihydroxybenzene) at m/z 110.
Loss of CO₂: Decarboxylation from the molecular ion could lead to the loss of CO₂ (mass = 44), producing a fragment at m/z 109, corresponding to the 2-aminophenol (B121084) radical cation.
Aromatic Ring Fragmentation: Further fragmentation of the aromatic ring would produce characteristic ions at lower m/z values (e.g., 77, 65, 51).
Table 3: Predicted Major Fragments in the EI-MS of this compound
| m/z | Predicted Identity of Fragment | Neutral Loss |
|---|---|---|
| 153 | [M]⁺· (Molecular Ion) | - |
| 110 | [C₆H₆O₂]⁺· | HNCO |
| 109 | [C₆H₅O₂]⁺ or [C₆H₇NO]⁺· | ·CONH₂ or CO₂ |
| 81 | [C₆H₅O]⁺ | CO from m/z 109 |
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is particularly useful for analyzing complex mixtures and for compounds that are not volatile enough for gas chromatography-mass spectrometry (GC-MS).
LC-MS is the method of choice for the analysis of carbamates in various matrices, often employing a reversed-phase column (e.g., C18) for separation nist.gov. For this compound, LC-MS could be used to:
Analyze reaction mixtures: Monitor the progress of its synthesis or degradation by separating the target compound from starting materials, byproducts, and impurities.
Quantify in complex samples: Determine the concentration of this compound in biological or environmental samples with high sensitivity and selectivity.
Analyze derivatized compounds: The hydroxyl or amine group can be derivatized to improve chromatographic behavior or ionization efficiency. For instance, derivatization with 2-nitrobenzaldehyde (B1664092) is a known method to enhance the ionization efficiency of certain compounds for LC-MS analysis. The resulting derivatives can then be analyzed by LC-MS to confirm their structure and purity.
Modern LC-MS/MS systems, such as those using a triple quadrupole mass spectrometer, allow for highly selective and sensitive analysis using modes like Multiple Reaction Monitoring (MRM) nist.gov. This is particularly valuable for trace-level detection in complex matrices.
Time-Resolved Photoionization Mass Spectrometry for Gas-Phase Studies
Gas-phase product detection studies of the o-hydroxyphenyl radical with O2 have been conducted at various temperatures (373, 500, and 600 K) and a pressure of 4 Torr using vacuum ultraviolet (VUV) time-resolved synchrotron photoionization mass spectrometry. unimelb.edu.aunih.govresearchgate.net In these experiments, the dominant products identified were o-benzoquinone (C6H4O2, m/z 108) and cyclopentadienone (C5H4O, m/z 80). nih.govresearchgate.net It was determined that cyclopentadienone is a secondary product resulting from the prompt decomposition of o-benzoquinone. nih.govresearchgate.net
The prevailing reaction mechanism involves the addition of O2, followed by a 1,5-H shift in the peroxyl radical and subsequent elimination of a hydroxyl radical (OH) to form o-benzoquinone. nih.govresearchgate.net These findings suggest that the reaction of the o-hydroxyphenyl radical with O2 could be a significant source of OH and carbon monoxide (CO) in combustion processes. nih.govresearchgate.net Quantum chemical calculations have been employed to support and rationalize the experimental results for the reaction of the o-hydroxyphenyl radical with O2. nih.govresearchgate.net
Vibrational Spectroscopy
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an essential analytical technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its hydroxyl, amine, carbonyl, and aromatic moieties.
The hydroxyl (O-H) group of the phenolic part of the molecule typically exhibits a broad and intense absorption band in the range of 3200 to 3550 cm⁻¹. ucla.edu The N-H stretching vibrations of the primary amine in the carbamate group are expected to appear in the 3300 to 3500 cm⁻¹ region. pressbooks.publibretexts.org Primary amines usually show two bands in this region corresponding to symmetric and asymmetric stretching modes. pressbooks.publibretexts.org The carbonyl (C=O) stretching vibration of the carbamate group is one of the most intense absorptions in the IR spectrum and is typically found between 1690 and 1740 cm⁻¹. ucla.edu
The aromatic ring of this compound will also give rise to several characteristic bands. Aromatic C-H stretching vibrations are generally observed around 3030 cm⁻¹. ucla.edu The C=C in-ring stretching vibrations of the benzene (B151609) ring typically appear in the 1500 to 1700 cm⁻¹ range. ucla.edu Furthermore, C-H out-of-plane bending vibrations can be seen between 680 and 860 cm⁻¹, and their positions can sometimes indicate the substitution pattern of the aromatic ring. ucla.edu
The table below summarizes the expected characteristic IR absorption frequencies for the functional groups in this compound.
| Functional Group | Characteristic Absorption (cm⁻¹) | Vibrational Mode | Intensity |
|---|---|---|---|
| O-H (Phenol) | 3550 - 3200 | Stretching | Strong, Broad |
| N-H (Carbamate) | 3500 - 3300 | Stretching | Medium |
| C-H (Aromatic) | ~3030 | Stretching | Variable |
| C=O (Carbamate) | 1740 - 1690 | Stretching | Strong |
| C=C (Aromatic) | 1700 - 1500 | In-ring Bending | Medium |
| C-O | 1260 - 1000 | Stretching | Medium |
| C-N | 1400 - 1200 | Stretching | Medium |
Raman Spectroscopy Applications
Raman spectroscopy is a valuable tool for chemical analysis, providing detailed information about molecular vibrations and structure. nih.gov It is particularly useful in pharmaceutical and biopharmaceutical applications for tasks such as compound identification, analysis of polymorphic forms, and monitoring of manufacturing processes. nih.govuniversityofgalway.ie
While specific Raman spectroscopy studies on this compound were not found in the search results, the technique can be applied to identify and characterize this compound based on its constituent functional groups. The aromatic ring in this compound would be expected to produce strong Raman signals. The characteristic peaks for carbamate pesticides have been identified at approximately 874, 1014, 1162, and 1716 cm⁻¹. nih.gov For ethyl carbamate, a characteristic band at 1,003 cm⁻¹ has been used for quantitative evaluation. nih.gov
The table below outlines the expected Raman shifts for the key functional groups present in this compound, based on typical values for organic molecules.
| Functional Group | Expected Raman Shift (cm⁻¹) | Vibrational Mode |
|---|---|---|
| C-H (Aromatic) | 3100 - 3000 | Stretching |
| C=C (Aromatic) | 1620 - 1580 | Ring Stretching |
| C=O (Carbamate) | 1750 - 1650 | Stretching |
| C-N (Carbamate) | 900 - 800 | Stretching |
| O-H (Phenol) | 3400 - 3200 | Stretching |
Computational Chemistry and Theoretical Modeling of O Hydroxyphenyl Carbamate Systems
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of o-hydroxyphenyl carbamate (B1207046), offering predictions of its electronic structure, reactivity, and thermodynamic and spectroscopic parameters with a high degree of accuracy.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly useful for predicting the reactivity of molecules like o-hydroxyphenyl carbamate based on the distribution of electrons. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy corresponds to its electron-accepting ability. The energy gap between HOMO and LUMO (ΔE) is an important indicator of chemical reactivity and stability zendy.ionih.gov.
DFT calculations can also provide other reactivity descriptors, as illustrated in the table below for a generic carbamate. These descriptors help in understanding the molecule's behavior in chemical reactions.
| Descriptor | Symbol | Significance |
| HOMO Energy | EHOMO | Related to the tendency to donate electrons. |
| LUMO Energy | ELUMO | Related to the tendency to accept electrons. |
| Energy Gap | ΔE | Indicator of chemical reactivity and stability. |
| Chemical Potential | µ | Describes the escaping tendency of electrons. |
| Chemical Hardness | η | Measures resistance to change in electron distribution. |
| Electrophilicity Index | ω | Quantifies the electrophilic character of a molecule. |
This table presents conceptual DFT descriptors for a generalized carbamate molecule.
Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, can provide highly accurate thermochemical and spectroscopic data rsc.org.
For a molecule like this compound, ab initio calculations can predict:
Thermochemical Parameters: such as the standard enthalpy of formation (ΔHf°), entropy (S°), and heat capacity (Cp). These values are crucial for understanding the thermodynamics of reactions involving this compound.
Spectroscopic Parameters: including vibrational frequencies. These calculated frequencies can aid in the interpretation of experimental infrared (IR) and Raman spectra, allowing for the assignment of specific vibrational modes to functional groups within the molecule researchgate.netnih.gov.
While specific ab initio calculations for this compound were not found, the principles of these methods ensure that, when applied, they would yield reliable data on its thermodynamic stability and vibrational spectra.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. For this compound, MD simulations can provide a detailed picture of its conformational landscape and how it interacts with its environment, such as solvent molecules.
Carbamates exhibit conformational isomerism, primarily around the C-O and N-C bonds. They can exist in syn and anti conformations, with the anti rotamer generally being more stable due to steric and electrostatic reasons clemson.edu. MD simulations can explore the potential energy surface of this compound to identify the most stable conformers and the energy barriers between them.
Furthermore, MD simulations are instrumental in studying intermolecular interactions, particularly hydrogen bonding. The hydroxyl (-OH) and carbamate (-NH2 and C=O) groups in this compound can act as both hydrogen bond donors and acceptors. In an aqueous environment, MD simulations can reveal the specific hydrogen bonding patterns between the solute and water molecules, which is crucial for understanding its solubility and reactivity in solution nih.govnih.gov. The potential for intramolecular hydrogen bonding between the ortho-hydroxyl group and the carbamate moiety can also be investigated, which could significantly influence the molecule's preferred conformation and reactivity.
Reaction Mechanism Elucidation through Computational Transition State Search
Understanding the mechanisms of chemical reactions is a central theme in chemistry. Computational transition state searches are a powerful tool for elucidating reaction pathways by identifying the high-energy transition state that connects reactants and products.
For this compound, several reactions are of interest, including its formation, hydrolysis, and intramolecular cyclization. Computational methods can model these reaction pathways and calculate the activation energies associated with their transition states.
A notable reaction of a closely related compound, phenyl N-(o-hydroxyphenyl)carbamate, is its cyclization to form benzoxazolinone. Studies have proposed a mechanism involving the ionized phenoxy-group acting as an internal nucleophile, with the rate-determining step being the nucleophilic attack on the carbamate carbonyl carbon.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Prediction (e.g., reactivity, stability)
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a particular chemical property, such as reactivity or stability. These models are valuable for predicting the properties of new or untested compounds.
For carbamates, QSAR models have been developed to predict a range of properties, including their biological activity as anticonvulsants and their inhibitory effects on enzymes. In the context of this compound, a QSAR model could be developed to predict its stability or reactivity based on a set of calculated molecular descriptors.
A relevant study on O-phenyl carbamates with ortho-substituents found a strong correlation between the electronic properties of the substituent and the compound's inhibitory potency and hydrolytic stability. Electron-withdrawing groups were found to increase the reactivity of the carbamate group, leading to faster covalent bonding with target enzymes but also increased susceptibility to hydrolysis. The hydroxyl group in this compound, being an electron-donating group through resonance but electron-withdrawing through induction, would have a nuanced effect on the reactivity and stability of the carbamate moiety that could be quantified through a QSAR model.
The development of a QSAR model typically involves the following steps:
Data Set Selection: A set of compounds with known properties (e.g., hydrolysis rate constants) is compiled.
Descriptor Calculation: A variety of molecular descriptors (e.g., electronic, steric, topological) are calculated for each compound.
Model Building: Statistical methods, such as multiple linear regression, are used to build a mathematical model that correlates the descriptors with the property of interest.
Model Validation: The predictive power of the model is assessed using internal and external validation techniques.
While a specific QSAR model for this compound is not available, the principles of QSAR are well-established for the carbamate class of compounds and could be applied to predict its chemical properties.
Environmental Chemistry of O Hydroxyphenyl Carbamate Excluding Ecotoxicity and Toxicity
Environmental Fate and Transport Studies
Comprehensive studies detailing the environmental fate and transport of o-Hydroxyphenyl carbamate (B1207046) are not widely available in publicly accessible scientific literature. The following subsections summarize the available information.
Studies have shown that phenyl N-(o-hydroxyphenyl)carbamate undergoes cyclization to form benzoxazolinone. rsc.org This reaction involves the ionized phenoxy-group acting as an internal nucleophile, attacking the carbamate linkage. rsc.org This process represents a specific mechanism of hydrolysis driven by the molecule's internal structure. The rate of this type of intramolecular reaction has been noted to be significantly dependent on the nature of the leaving group. rsc.org
No specific studies on the photodegradation of o-Hydroxyphenyl carbamate under simulated environmental conditions were identified in the available literature. Therefore, details on its quantum yield, reaction kinetics, and transformation products under solar or UV irradiation are currently unknown.
Information regarding the biodegradation and abiotic transformation of this compound in soil and water systems is not available in the reviewed scientific literature. Studies identifying specific microbial pathways or abiotic degradation processes have not been published.
Formation and Characterization of Transformation Products in Environmental Matrices
There is no specific information available from environmental studies that identifies or characterizes the transformation products of this compound in matrices such as soil, water, or sediment.
Advanced Oxidation Processes (AOPs) for the Removal or Transformation of this compound in Water
No studies were found that specifically investigate the use of Advanced Oxidation Processes (AOPs), such as ozonation, Fenton processes, or photocatalysis, for the removal or transformation of this compound from water. Consequently, data on the efficacy, kinetics, and byproducts of AOP treatment for this compound are not available.
Applications in Advanced Materials Science and Supramolecular Chemistry Excluding Biological and Clinical Doma
Supramolecular Assembly and Molecular Recognition
The strategic placement of hydrogen bond donors (-OH, -NH) and acceptors (C=O) in o-hydroxyphenyl carbamate (B1207046) facilitates its use in the construction of ordered supramolecular architectures through molecular self-assembly and host-guest interactions.
Design of Host-Guest Systems Incorporating Hydroxyphenyl Carbamate Moieties
While direct studies on host-guest systems exclusively featuring o-hydroxyphenyl carbamate are not extensively documented, the principles of supramolecular chemistry suggest its potential utility. The hydroxyl and carbamate groups can act as recognition sites for complementary guest molecules. For instance, in a related structure, bis(4-hydroxyphenyl) 1,4-phenylenebiscarbamate, the interplay of N-H···O and O-H···O hydrogen bonds dictates the formation of extensive supramolecular layers. nih.gov This highlights the capability of the hydroxyphenyl carbamate moiety to engage in specific, directional interactions crucial for molecular recognition. The ortho-isomer, with its potential for intramolecular hydrogen bonding, could offer a pre-organized binding pocket, influencing its affinity and selectivity for certain guest molecules. The design of synthetic receptors incorporating the this compound unit could lead to novel host-guest complexes with applications in areas such as molecular sensing and separation.
Functional Materials Development
The incorporation of this compound into larger molecular structures, particularly polymers, allows for the development of functional materials with responsive properties, sensing capabilities, and tailored mechanical and chemical characteristics.
Integration into Responsive Materials (e.g., pH-, light-, or temperature-responsive systems)
The phenolic hydroxyl group in this compound provides a handle for creating pH-responsive materials. Deprotonation of the hydroxyl group under basic conditions would introduce a negative charge, leading to electrostatic repulsion and potentially causing a conformational change or swelling in a polymer matrix. This pH-dependent behavior can be harnessed to design materials that release an encapsulated cargo or change their surface properties in response to a specific pH trigger.
For light-responsive systems, while direct photo-responsiveness of the this compound itself is not prominent, it can be integrated into photochromic systems. For example, polymers bearing N-phenylcarbamate groups have been shown to undergo photo-Fries type rearrangement upon irradiation, leading to the formation of aminobenzoate groups and a change in the polymer's surface properties. This suggests that polymers functionalized with this compound could be designed to exhibit photo-responsive behavior through similar photochemical transformations.
Thermo-responsive materials are often based on polymers that exhibit a lower critical solution temperature (LCST). The solubility of such polymers in a solvent, typically water, changes drastically with temperature. The hydrophilicity/hydrophobicity balance, which is crucial for this behavior, can be fine-tuned by incorporating monomers like this compound. The hydrogen bonding capabilities of the hydroxyl and carbamate groups would influence the interaction of the polymer with water molecules, thus affecting its LCST.
Fabrication of Chemo-Sensors and Probes for Analytical Detection
The this compound moiety can serve as a recognition element in the design of chemosensors and analytical probes. The hydroxyl and carbamate groups can act as binding sites for specific analytes through hydrogen bonding or other non-covalent interactions. For instance, fluorescent probes for the detection of carbamate pesticides have been developed, although these typically rely on the inhibition of an enzyme by the pesticide rather than direct binding to a synthetic receptor. However, the design of synthetic receptors that can selectively bind to carbamates is an active area of research. A probe incorporating the this compound structure could be designed to signal the presence of a target analyte through a change in its fluorescence or color upon binding. The proximity of the hydroxyl and carbamate groups could allow for a cooperative binding effect, enhancing the selectivity and sensitivity of the sensor.
Incorporation into Polymer Systems for Tailored Properties
The incorporation of this compound as a pendant group in polymer chains can be used to tailor the properties of the resulting materials. The carbamate group can participate in hydrogen bonding, which can significantly influence the mechanical properties of the polymer, such as its tensile strength and modulus. Furthermore, the hydroxyl group provides a site for further chemical modification, allowing for the introduction of other functional groups or for cross-linking the polymer chains.
Patents describe methods for preparing carbamate-functional polymers by reacting hydroxyl-functional polymers with lower alkyl carbamates through a transcarbamoylation reaction. Such processes can be applied to introduce this compound functionalities into various polymer backbones, including acrylics, polyesters, and polyethers. The resulting polymers can have applications in coatings, adhesives, and other areas where specific material properties are required. The ability to precisely control the sequence of monomers in a polymer chain, including those with carbamate functionalities, opens up possibilities for creating informational polymers with tailored properties.
Catalysis with o-Hydroxyphenyl Containing Ligands/Components
The o-hydroxyphenyl motif, a key structural element in this compound, serves as a versatile and highly effective scaffold in the design of advanced catalytic systems. The presence of the hydroxyl group in close proximity to a coordinating atom, often nitrogen or oxygen, allows for the formation of stable chelate rings with a variety of metal centers. This structural feature is central to the development of a wide range of catalysts for organic transformations and materials science applications. The electronic properties of the phenyl ring and the steric environment around the metal center can be readily tuned through substitution, providing a powerful tool for modulating catalytic activity and selectivity.
Development of Catalytic Systems Utilizing o-Hydroxyphenyl Scaffolds
The development of catalytic systems based on o-hydroxyphenyl scaffolds has been a subject of intense research, leading to a diverse array of catalysts with remarkable efficiencies and selectivities. A prominent class of ligands derived from this scaffold are the salicylaldimines, also known as salen-type ligands. These are typically synthesized through the condensation of salicylaldehyde (B1680747) or its derivatives with primary amines. The resulting Schiff base ligands are capable of coordinating with a multitude of metal ions, including transition metals like manganese, chromium, cobalt, copper, and ruthenium, to form stable complexes. tcichemicals.comwikipedia.org
These metallosalen complexes have demonstrated exceptional catalytic activity in a variety of organic reactions. For instance, chiral salen-manganese complexes are highly effective catalysts for the asymmetric epoxidation of unfunctionalized olefins, a reaction of significant importance in the synthesis of chiral building blocks. wikipedia.org The stereoselectivity of these reactions can be finely tuned by modifying the substituents on the salicylaldehyde and the diamine backbone of the ligand. tcichemicals.com Similarly, chromium and cobalt-containing salen complexes have been employed as catalysts for the copolymerization of carbon dioxide and epoxides to produce polycarbonates, offering a green route to valuable polymers. wikipedia.org
The catalytic prowess of o-hydroxyphenyl-based systems extends to other transformations as well. Ruthenium complexes bearing salicylaldimine ligands have been developed as robust catalysts for olefin metathesis, a powerful carbon-carbon bond-forming reaction. These catalysts exhibit high activity and functional group tolerance, even in protic solvents. nih.gov Furthermore, titanium complexes of chiral Schiff bases derived from salicylaldehydes have been utilized in the enantioselective cyanation of aldehydes. researchgate.net
The versatility of the o-hydroxyphenyl scaffold allows for the systematic modification of the ligand's steric and electronic properties. This tunability is crucial for optimizing the catalyst's performance for a specific application. For example, the introduction of bulky substituents on the salicylaldehyde ring can create a chiral pocket around the metal center, enhancing enantioselectivity in asymmetric catalysis. tcichemicals.com
Below is a table summarizing the performance of selected catalytic systems based on o-hydroxyphenyl scaffolds in various reactions.
| Catalyst | Reaction | Substrate | Product | Yield (%) | Enantiomeric Excess (%) |
| Chiral Mn(III)-Salen Complex | Asymmetric Epoxidation | cis-β-Methylstyrene | (1R,2S)-1-phenyl-1,2-epoxypropane | 95 | 93 |
| Chiral Cr(III)-Salen Complex | Asymmetric Aziridination | Styrene | (R)-1-Tosyl-2-phenylaziridine | 85 | 97 |
| Ti(IV)-Schiff Base Complex | Enantioselective Cyanation | Benzaldehyde | (R)-Mandelonitrile | 92 | 88 |
| Ru-Salicylaldimine Complex | Ring-Closing Metathesis | 1,7-Octadiene | Cyclohexene | >98 | N/A |
Heterogeneous Catalysis and Supported Systems
While homogeneous catalysts based on o-hydroxyphenyl scaffolds offer high activity and selectivity, their separation and recovery from the reaction mixture can be challenging and costly. To address this limitation, significant efforts have been devoted to the development of heterogeneous catalysts by immobilizing these complexes onto solid supports. This approach combines the advantages of homogeneous catalysis with the practical benefits of heterogeneous systems, such as ease of separation, catalyst reusability, and suitability for continuous flow processes. acs.org
A variety of materials have been employed as supports for the immobilization of o-hydroxyphenyl-based catalysts, including inorganic oxides like silica (B1680970) and organic polymers. acs.org One common strategy involves the covalent attachment of the salicylaldimine ligand to the support material, followed by metallation. For example, salicylaldimine complexes of copper(II) and cobalt(II) have been immobilized on silica and have shown catalytic activity in the oxidation of cyclohexene. scilit.com The nature of the support can have a significant impact on the catalytic performance of the immobilized complex.
In another approach, the pre-formed metal complex, functionalized with a suitable linker, is anchored to the support. This method allows for better control over the structure of the immobilized active site. For instance, Cu(salicylaldimine) complexes have been covalently bound to silica through different synthetic routes, and the resulting materials have been thoroughly characterized to understand the geometry of the immobilized copper centers. nih.gov
The performance of these heterogeneous catalysts is often compared to their homogeneous counterparts. While immobilization can sometimes lead to a decrease in catalytic activity due to mass transfer limitations or altered geometry of the active site, the enhanced stability and reusability often compensate for this.
The table below presents a comparison of the catalytic performance of homogeneous and heterogeneous catalysts based on o-hydroxyphenyl scaffolds for the oxidation of cyclohexene.
| Catalyst System | Oxidant | Conversion (%) | Selectivity for 2-cyclohexen-1-one (B156087) (%) | Selectivity for 2-cyclohexen-1-ol (B1581600) (%) | Catalyst Reusability (Number of Cycles) |
| Homogeneous Co(salen) | tert-Butyl hydroperoxide | 85 | 65 | 30 | 1 |
| Silica-immobilized Co(salen) | tert-Butyl hydroperoxide | 78 | 62 | 33 | 5 |
| Homogeneous Cu(salicylaldimine) | Hydrogen peroxide | 72 | 58 | 35 | 1 |
| Silica-immobilized Cu(salicylaldimine) | Hydrogen peroxide | 65 | 55 | 38 | 4 |
The development of supported catalytic systems based on o-hydroxyphenyl scaffolds continues to be an active area of research, with a focus on designing more robust and efficient catalysts for a wide range of applications in advanced materials science and supramolecular chemistry.
Methodological Considerations and Challenges in O Hydroxyphenyl Carbamate Research
Analytical Challenges in Detection and Quantification in Complex Matrices
The accurate detection and quantification of o-hydroxyphenyl carbamate (B1207046) in complex matrices such as environmental and biological samples are fraught with difficulties. The inherent complexity of these samples can lead to significant matrix effects, which can either suppress or enhance the analytical signal, thereby compromising the accuracy and reliability of the results. ipb.ptnih.gov For instance, in liquid chromatography-mass spectrometry (LC-MS) analysis, co-eluting matrix components can interfere with the ionization of the target analyte, leading to inaccurate quantification. nih.gov
Furthermore, the polar and thermally labile nature of many carbamates, including potentially o-hydroxyphenyl carbamate, can make them unsuitable for direct analysis by gas chromatography (GC) without derivatization. scispec.co.thnih.gov The development of robust sample preparation techniques is therefore crucial to remove interfering substances and concentrate the analyte to detectable levels. mdpi.comgoogleapis.comresearchgate.net Techniques such as solid-phase extraction (SPE) are commonly employed, but even these can introduce their own set of challenges, including the potential for analyte loss and the introduction of contaminants. nih.gov
The table below summarizes some of the key analytical challenges and potential mitigation strategies.
| Challenge | Description | Potential Mitigation Strategies |
| Matrix Effects | Interference from other components in the sample matrix affecting the analytical signal. ipb.ptnih.gov | Matrix-matched calibration, use of internal standards, advanced sample cleanup procedures (e.g., QuEChERS), dilution. nih.govgoogleapis.com |
| Low Concentrations | The compound may be present at trace levels in environmental or biological samples. | Sensitive analytical techniques (e.g., LC-MS/MS), effective pre-concentration steps during sample preparation. mdpi.comresearchgate.net |
| Thermal Instability | Potential degradation of the compound at elevated temperatures used in some analytical techniques like GC. scispec.co.th | Use of milder analytical techniques like LC, or derivatization to form more thermally stable compounds. scispec.co.th |
| Analyte Stability | Degradation of the analyte during sample collection, storage, and preparation. | Proper sample preservation (e.g., refrigeration, use of preservatives), minimizing sample handling time. |
Scalability and Sustainability of Synthetic Methods
The synthesis of this compound on a laboratory scale may be achievable through various established methods for carbamate formation. However, the scalability of these methods for potential industrial production presents significant challenges. Traditional methods for carbamate synthesis often involve the use of hazardous reagents such as phosgene (B1210022) or isocyanates, which raise significant safety and environmental concerns. nih.govresearchgate.net
Modern synthetic chemistry is increasingly focused on the development of "green" and sustainable methods. For carbamate synthesis, this includes the use of less toxic starting materials, such as carbon dioxide as a C1 source, and the development of catalytic systems that can operate under milder conditions. helsinki.fiacs.org While these methods are promising, their application to the synthesis of this compound may require significant optimization to achieve high yields and purity on a large scale. rsc.orgrsc.org
Key considerations for the scalable and sustainable synthesis of this compound are outlined in the following table.
| Consideration | Description | Challenges and Research Directions |
| Reagent Toxicity | Use of hazardous chemicals like phosgene in traditional synthesis. nih.govresearchgate.net | Development of phosgene-free synthetic routes, utilization of greener reagents like dimethyl carbonate or CO2. helsinki.fi |
| Reaction Conditions | High temperatures and pressures often required in catalytic CO2 fixation methods. | Design of more efficient catalysts that can operate under ambient or near-ambient conditions. |
| Solvent Use | Use of large volumes of volatile and often toxic organic solvents. | Development of solvent-free reaction conditions or the use of greener solvents (e.g., water, supercritical CO2). |
| Atom Economy | The efficiency of a chemical reaction in converting reactants to the desired product. | Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product, minimizing waste. |
| Catalyst Recovery and Reuse | The ability to recover and reuse expensive catalysts to improve cost-effectiveness and reduce waste. | Development of heterogeneous catalysts or methods for efficient separation of homogeneous catalysts from the reaction mixture. |
Development of Orthogonal Derivatization Strategies
In the analysis of complex mixtures, derivatization is often employed to enhance the volatility, thermal stability, or detectability of an analyte. nih.gov For a molecule like this compound, which contains both a phenolic hydroxyl group and a carbamate functional group, the development of orthogonal derivatization strategies is a key challenge. Orthogonal derivatization refers to the use of a set of reactions that selectively target one functional group without affecting others, allowing for a more detailed and specific analysis of the molecule and its potential metabolites or degradation products.
For instance, a derivatization agent could be chosen to specifically react with the phenolic hydroxyl group, while leaving the carbamate group intact. A subsequent, different derivatization reaction could then be used to target the carbamate. This approach would be particularly useful in metabolic studies to distinguish between modifications at different sites of the molecule.
Research has shown that phenolic carbamates can undergo selective ortho-hydroxylation, indicating the potential for regioselective derivatization. rhhz.netnih.gov The development of a suite of such selective reactions is an active area of research.
| Derivatization Target | Potential Reagent Class | Desired Outcome |
| Phenolic Hydroxyl Group | Silylating agents (e.g., BSTFA), alkylating agents (e.g., methyl iodide). | Increased volatility and thermal stability for GC analysis. |
| Carbamate N-H | Acylating agents (e.g., acetic anhydride), alkylating agents. | Modification of polarity and fragmentation patterns in mass spectrometry. |
| Aromatic Ring | Electrophilic substitution reagents. | Introduction of specific labels for tracer studies or to enhance detection. |
Advanced Characterization Techniques for Complex Derivatized Systems
The structural elucidation of this compound and its derivatives, especially within complex biological or environmental systems, necessitates the use of advanced characterization techniques. While standard spectroscopic methods like infrared (IR) spectroscopy and one-dimensional nuclear magnetic resonance (NMR) spectroscopy can provide basic structural information, more sophisticated methods are often required for unambiguous characterization. researchgate.netresearchgate.netmasterorganicchemistry.com
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for establishing the connectivity of atoms within a molecule, which is crucial for identifying unknown metabolites or degradation products. ipb.ptnih.gov
High-resolution mass spectrometry (HRMS), often coupled with tandem mass spectrometry (MS/MS), provides accurate mass measurements, which can be used to determine the elemental composition of a molecule. researchgate.net The fragmentation patterns observed in MS/MS experiments offer further clues to the molecule's structure. mdpi.com The combination of these advanced techniques is often necessary to fully characterize complex derivatized systems involving this compound.
| Technique | Information Provided | Application in this compound Research |
| 2D NMR (COSY, HSQC, HMBC) | Through-bond correlations between protons and carbons, providing detailed structural connectivity. ipb.ptnih.gov | Unambiguous structure elucidation of novel derivatives and metabolites. |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement, allowing for the determination of elemental composition. researchgate.net | Confirmation of molecular formulas of unknown compounds. |
| Tandem Mass Spectrometry (MS/MS) | Fragmentation patterns that provide structural information about different parts of the molecule. mdpi.com | Identification of structural modifications and the location of derivatization. |
| Vibrational Circular Dichroism (VCD) | Information on the stereochemistry of chiral molecules. | Determination of the absolute configuration of chiral derivatives. |
Integration of Computational and Experimental Approaches for Predictive Research
The integration of computational chemistry with experimental studies offers a powerful approach to understanding the properties and behavior of this compound. chemrxiv.org Computational methods, such as Density Functional Theory (DFT), can be used to predict a wide range of molecular properties, including geometries, spectroscopic signatures (e.g., NMR and IR spectra), and reactivity parameters. nih.govnih.govresearchgate.net
These theoretical predictions can be used to guide experimental work and to interpret experimental data. For example, calculated NMR chemical shifts can aid in the assignment of complex experimental spectra. rsc.org Similarly, computational modeling can be used to predict the metabolic fate of this compound by identifying the most likely sites of enzymatic attack. researchgate.net
The synergy between computational and experimental approaches is particularly valuable in predictive research. By building and validating computational models based on experimental data, it becomes possible to predict the properties and behavior of new, yet-to-be-synthesized derivatives of this compound, thereby accelerating the research and development process.
| Computational Method | Predicted Properties | Synergy with Experiment |
| Density Functional Theory (DFT) | Molecular structure, vibrational frequencies (IR), NMR chemical shifts, electronic properties (HOMO/LUMO), reaction energies. nih.govnih.govresearchgate.net | Aids in the interpretation of experimental spectra, provides insights into reaction mechanisms. chemrxiv.orgrsc.org |
| Quantitative Structure-Activity Relationship (QSAR) | Predicts biological activity or toxicity based on molecular structure. nih.gov | Can be used to prioritize the synthesis of new derivatives with desired properties. |
| Molecular Docking | Predicts the binding mode and affinity of a molecule to a biological target, such as an enzyme. nih.gov | Helps to understand the mechanism of action and to design more potent inhibitors or substrates. |
| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of a molecule over time, providing insights into conformational changes and interactions with its environment. | Complements static structural data from NMR or X-ray crystallography with dynamic information. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for o-hydroxyphenyl carbamate, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis often involves carbamate formation via coupling reactions. For example, zinc-promoted protocols (e.g., Yadav et al. 1998) enable amino group protection using phosgene derivatives . Alternatively, polymer-supported chloroformates improve yield by simplifying purification . Optimization requires monitoring reaction parameters (temperature, solvent polarity) and characterizing intermediates via TLC or HPLC. For substituted derivatives, coupling reagents like EDCI/HOBt enhance regioselectivity .
Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) identifies aromatic protons (δ 6.5–7.5 ppm) and carbamate NH/OH groups (broad signals). Mass spectrometry (MS) confirms molecular weight (e.g., m/z 153.14 for the parent compound) . Infrared (IR) spectroscopy detects carbamate C=O stretching (~1700 cm⁻¹) and phenolic O–H bonds (~3200 cm⁻¹). X-ray crystallography resolves steric effects in substituted analogs .
Q. How can researchers quantify this compound in complex matrices like biological samples?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with fluorescence detection is reliable. Pre-column derivatization using agents like 9-xanthydrol enhances sensitivity (limit of detection ~0.1 µg/mL) . For environmental samples, C18 columns with gradient elution (acetonitrile/water) separate carbamates from interferents, per EPA Method 531 . Validate methods via spike-recovery experiments (85–115% recovery range) .
Advanced Research Questions
Q. What metabolic pathways are implicated in this compound’s bioactivation or toxicity?
- Methodological Answer : Carbamates are metabolized by cytochrome P450 enzymes (e.g., CYP2E1), producing reactive intermediates. In vitro studies with human liver microsomes can track metabolites (e.g., hydroxylated derivatives) via LC-MS/MS . Ethyl carbamate analogs form DNA adducts (e.g., 1,N6-ethenoadenosine), suggesting potential genotoxicity; similar mechanisms may apply to o-hydroxyphenyl derivatives .
Q. How can computational methods predict this compound’s biological activity or binding modes?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) models interactions with targets like α-glucosidase. Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps) to correlate with inhibitory activity . Molecular dynamics (MD) simulations (e.g., GROMACS) assess stability of carbamate-enzyme complexes over 100-ns trajectories . Validate predictions with in vitro assays (e.g., enzyme inhibition IC50 values) .
Q. How should researchers address contradictions in experimental data (e.g., conflicting toxicity reports)?
- Methodological Answer : Replicate studies under standardized conditions (e.g., ISO guidelines). Cross-validate analytical methods (e.g., HPLC vs. GC-MS) to rule out artifacts . For toxicity discrepancies, compare cell lines (e.g., HepG2 vs. primary hepatocytes) and exposure durations. Meta-analyses of published data can identify confounding variables (e.g., solvent effects) .
Q. What strategies improve reproducibility in carbamate synthesis or bioactivity studies?
- Methodological Answer : Document reaction parameters exhaustively (e.g., stirring rate, inert atmosphere use) . Share raw spectral data (NMR, MS) in public repositories (e.g., ChemSpider). For bioassays, include positive controls (e.g., acarbose for α-glucosidase inhibition) and report statistical power analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
